BenchChemオンラインストアへようこそ!

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Polymorphism Solid-state chemistry Crystal engineering

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine (CAS 1338653-70-5) is a heterocyclic small molecule (C₁₀H₁₁N₅O, MW 217.23) that integrates a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 5-position with a 2-hydrazinyl substituent at the 3-position of a pyridine ring. It is classified as a dipharmacophore compound—a single molecule bearing two distinct pharmacophoric groups—and was explicitly studied on the assumption of its potential biological activity.

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
CAS No. 1338653-70-5
Cat. No. B1396469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
CAS1338653-70-5
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3=C(N=CC=C3)NN
InChIInChI=1S/C10H11N5O/c11-14-9-7(2-1-5-12-9)10-13-8(15-16-10)6-3-4-6/h1-2,5-6H,3-4,11H2,(H,12,14)
InChIKeyJCQLKJUOLDOXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine (CAS 1338653-70-5) – Structural Identity, Dipharmacophore Classification, and Procurement-Relevant Physicochemical Profile


3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine (CAS 1338653-70-5) is a heterocyclic small molecule (C₁₀H₁₁N₅O, MW 217.23) that integrates a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 5-position with a 2-hydrazinyl substituent at the 3-position of a pyridine ring [1]. It is classified as a dipharmacophore compound—a single molecule bearing two distinct pharmacophoric groups—and was explicitly studied on the assumption of its potential biological activity [1]. The compound exists as two concomitant polymorphic forms (triclinic and orthorhombic) obtained upon crystallization from isopropanol, a feature with direct implications for solid-form selection in formulation and procurement [1]. Predicted density is 1.66 ± 0.1 g/cm³ and predicted boiling point is 417.8 ± 55.0 °C . Commercial availability is confirmed at 95% purity from multiple reputable suppliers .

Why Generic Substitution Fails for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine – Regioisomeric and Substituent Specificity in the 2-Hydrazinyl-3-pyridyl Oxadiazole Series


Within the hydrazinylpyridinyl-1,2,4-oxadiazole chemical space, three critical variables preclude generic interchange: (i) the position of the oxadiazole attachment on the pyridine ring (positions 3, 4, 5, or 6), (ii) the position of the hydrazinyl group (positions 2, 4, or 6), and (iii) the nature of the 3-substituent on the oxadiazole ring (cyclopropyl vs. ethyl, propyl, tert-butyl, or fluorophenyl). Each regioisomeric permutation—such as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine (CAS 2415517-84-7) or 3-cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole (CAS 1338661-87-2)—produces a distinct spatial arrangement of hydrogen-bond donor/acceptor vectors, altering both supramolecular assembly in the solid state and molecular recognition at biological targets [1]. Furthermore, the cyclopropyl substituent confers unique conformational restriction and electronic properties compared to linear alkyl (ethyl, propyl) or aryl (fluorophenyl) congeners, affecting metabolic stability and target engagement in ways that cannot be assumed equivalent across the series [1][2]. The quantitative evidence in Section 3 details the specific, measurable differentiations that support selection of this precise regioisomer and substituent combination.

Product-Specific Quantitative Differentiation Evidence for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine (CAS 1338653-70-5)


Polymorph Stability Differential: Triclinic Form Is 0.60 kcal/mol Lower in Lattice Energy Than the Orthorhombic Form

The target compound crystallizes from isopropanol as two concomitant polymorphs—triclinic and orthorhombic. Periodic DFT calculations demonstrate that the triclinic polymorph possesses a lattice energy lower by 0.60 kcal/mol than the orthorhombic polymorph, and a higher crystal density, indicating that the triclinic form is the thermodynamically more stable solid phase [1]. The two polymorphs differ fundamentally in their crystal packing: the triclinic structure features centrosymmetric dimers assembled via head-to-tail stacking and N–H···N(π) hydrogen bonds forming isotropic packing, whereas the orthorhombic structure exhibits head-to-head stacking organized into columns that assemble into double columns via N–H···N(lone pair) hydrogen bonds [1]. No comparable polymorph stability data have been reported for the positional isomers 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine or 3-cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole, making this a unique, experimentally validated solid-form differentiation.

Polymorphism Solid-state chemistry Crystal engineering

Regioisomeric Differentiation: Hydrazinyl at Pyridine C2 / Oxadiazole at Pyridine C3 vs. Alternative Positional Isomers

The target compound bears the hydrazinyl group at the C2 position of pyridine and the 1,2,4-oxadiazole ring at the C3 position—a 1,2-relationship that creates a contiguous hydrogen-bond donor–acceptor network (hydrazine NH₂/NH + pyridine N + oxadiazole N/O) capable of bidentate or tridentate metal coordination and specific biomolecular recognition [1]. In contrast, the known positional isomer 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine (CAS 2415517-84-7) places the hydrazinyl and oxadiazole groups in a 1,5-relationship across the pyridine ring, abolishing the intramolecular proximity that defines the target compound's interaction pharmacophore. The 4-pyridyl isomer 3-cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole (CAS 1338661-87-2) further relocates the oxadiazole attachment to the pyridine C4 position, altering the vector of the oxadiazole dipole moment relative to the hydrazinyl group. These regioisomeric differences are qualitative and fundamental: no experimental data support functional interchangeability, and each regioisomer should be treated as a distinct chemical entity for screening and procurement purposes [1].

Regioisomerism Structure-activity relationships Molecular recognition

Cyclopropyl Substituent Differentiation vs. Alkyl and Aryl Congeners: Conformational Restriction and Metabolic Stability Rationale

The 3-cyclopropyl substituent on the 1,2,4-oxadiazole ring of the target compound provides a unique combination of conformational restriction (cyclopropyl C–C bonds are quasi-π in character, limiting rotational freedom) and metabolic stability (cyclopropyl groups are less susceptible to CYP450-mediated oxidation than linear alkyl chains) relative to analogs bearing ethyl (CAS 1325303-72-7), propyl (CAS 1338690-48-4), or tert-butyl substituents [1][2]. In the broader 1,2,4-oxadiazole class, cyclopropyl substitution has been associated with enhanced metabolic half-life compared to linear alkyl congeners; for example, in a related 1,2,4-oxadiazole scaffold, the cyclopropyl-bearing compound demonstrated a metabolic t½ of 120 ± 15 min vs. 45 ± 10 min for a comparator [2]. No direct head-to-head metabolic stability data for the hydrazinylpyridinyl-oxadiazole series have been published, so this differentiation is class-level inference. The 4-fluorophenyl analog (CAS 1351398-77-0) introduces aromatic π-stacking potential and increased lipophilicity (cLogP ~3.08) that fundamentally alters the compound's property profile relative to the cyclopropyl-substituted target.

Conformational restriction Metabolic stability Cyclopropyl effect

Dipharmacophore Design: Dual Hydrazinyl–Oxadiazole Pharmacophoric Elements in a Single Low-Molecular-Weight Scaffold

The target compound is explicitly characterized as a dipharmacophore—a single molecule (MW 217.23) that combines two distinct pharmacophoric elements: the 2-hydrazinylpyridine moiety (a known metal-chelating and nucleophilic fragment) and the 1,2,4-oxadiazole ring (a recognized bioisostere of ester and amide functionalities with broad biological activity profiles including antibacterial, antifungal, anti-inflammatory, and anticancer activities) [1][2]. The structurally related triazolo analog, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, also studied by the same research group as a dipharmacophore, exhibited two conformational polymorphs with a lattice energy difference of 0.97 kcal/mol, demonstrating that the dipharmacophore design motif is generalizable but yields compound-specific solid-state behavior [3]. The hydrazinyl group of the target compound offers versatile derivatization chemistry (hydrazone formation, cyclization to triazolo-pyridines, or metal complexation) that is absent in non-hydrazinyl oxadiazole-pyridine analogs, providing a unique synthetic handle for library expansion [1].

Dipharmacophore Fragment-based drug design Polypharmacology

Commercial Availability and Purity Benchmarking: 95% Purity with Multi-Vendor Sourcing for the Target Regioisomer vs. Limited Availability of Positional Isomers

The target compound (CAS 1338653-70-5) is commercially supplied at 95% purity by multiple independent vendors, including Leyan (Product No. 1395167) , CymitQuimica (Ref. 10-F725384) , and Aksci (Catalog No. 9051DM) , providing procurement redundancy and competitive pricing. In contrast, the 6-hydrazinyl positional isomer (CAS 2415517-84-7) is listed primarily by Chemenu (Catalog No. CM621118) with fewer sourcing options, while the 4-pyridyl isomer (CAS 1338661-87-2) has limited commercial availability. The target compound's ChemSpider record (ID 28537644) confirms its verified chemical identity with multiple synonym entries . This multi-vendor availability reduces supply chain risk for long-term research programs compared to less commercially established regioisomers.

Chemical procurement Purity benchmarking Vendor qualification

Best Research and Industrial Application Scenarios for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine (CAS 1338653-70-5)


Solid-Form Screening and Polymorph-Dependent Formulation Development

The experimentally characterized concomitant polymorphic system (triclinic vs. orthorhombic, ΔE_lattice = 0.60 kcal/mol) [1] makes this compound an ideal candidate for solid-form screening studies. Researchers investigating the impact of polymorphism on dissolution rate, thermodynamic solubility, and long-term physical stability can use this compound as a well-characterized model system where both polymorphs are accessible from a single solvent (isopropanol). Procurement specifications should request polymorph characterization data (XRPD or DSC) to ensure batch-to-batch consistency, as the more stable triclinic form may predominate upon long-term storage.

Fragment-Based and Bifunctional Ligand Design Using the Dipharmacophore Scaffold

The dual pharmacophoric architecture—2-hydrazinylpyridine (metal chelator, nucleophile) combined with 1,2,4-oxadiazole (bioisostere, metabolic stabilizer) at MW 217.23 [1]—positions this compound as a privileged starting scaffold for fragment-based drug discovery [2]. The hydrazinyl group enables post-synthetic diversification via hydrazone formation with aldehydes/ketones or cyclocondensation to triazolo[4,3-a]pyridines, while the cyclopropyl-oxadiazole moiety provides a metabolically resilient anchor. This bifunctional reactivity is absent in non-hydrazinyl oxadiazole-pyridine analogs, making the target compound uniquely suited for libraries requiring a reactive handle for parallel synthesis.

Regioisomer-Controlled Screening Campaigns for Target Deconvolution

Because the target compound's 1,2-relationship between hydrazinyl (C2) and oxadiazole (C3) on the pyridine ring creates a contiguous hydrogen-bond network distinct from the 1,5-relationship in the 6-hydrazinyl isomer (CAS 2415517-84-7) and the 1,3-relationship in the 4-pyridyl isomer (CAS 1338661-87-2) [1], systematic screening of all three regioisomers against a biological target panel can deconvolute which spatial presentation of pharmacophoric elements is required for target engagement. The multi-vendor availability of the target compound facilitates procurement of sufficient quantities for such comparative screening campaigns.

Metal Coordination Chemistry and Sensor Development

The contiguous hydrazinyl–pyridyl–oxadiazole donor set (N–N–N–O) identified in the single-crystal X-ray structure [1] provides a pre-organized metal-chelating pocket. The target compound can serve as a ligand for transition metal complexes (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺) with potential applications in catalysis, magnetic materials, or fluorescent sensors. The cyclopropyl substituent introduces steric bulk near the oxadiazole nitrogen, which may modulate metal-binding selectivity compared to ethyl or propyl analogs where the alkyl chain can adopt multiple conformations.

Quote Request

Request a Quote for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.